4'-Isobutyl-2,2-dibromopropiophenone
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Overview
Description
4'-Isobutyl-2,2-dibromopropiophenone is a chemical compound known for its unique structure and properties. It is characterized by the presence of two bromine atoms attached to the second carbon of the propanone backbone, with a phenyl ring substituted at the first carbon and an isobutyl group at the para position of the phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Isobutyl-2,2-dibromopropiophenone typically involves the bromination of 1-[4-(2-methylpropyl)phenyl]propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4'-Isobutyl-2,2-dibromopropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1-[4-(2-methylpropyl)phenyl]propan-1-ol by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohols or other reduced forms.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
4'-Isobutyl-2,2-dibromopropiophenone is utilized in several scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4'-Isobutyl-2,2-dibromopropiophenone involves its interaction with molecular targets through its bromine atoms and phenyl ring. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-phenylpropan-1-one
- 2,2-Dibromo-1-(4-methylphenyl)propan-1-one
- 2,2-Dibromo-1-(4-ethylphenyl)propan-1-one
Uniqueness
4'-Isobutyl-2,2-dibromopropiophenone is unique due to the presence of the isobutyl group at the para position of the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJIRVKFCUIHNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545812 |
Source
|
Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104483-05-8 |
Source
|
Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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